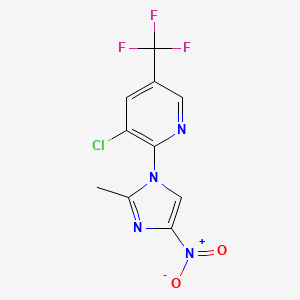![molecular formula C16H13ClFN3O4S2 B2748578 N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide CAS No. 922621-12-3](/img/structure/B2748578.png)
N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide is a useful research compound. Its molecular formula is C16H13ClFN3O4S2 and its molecular weight is 429.87. The purity is usually 95%.
BenchChem offers high-quality N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potency
Compounds with structural similarities to N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide have been synthesized and evaluated for their anticancer potency. For instance, novel derivatives were assessed on various human carcinoma cell lines, where compounds exhibited significant antitumor efficiency against MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines, demonstrating higher DNA synthesis inhibition and apoptotic cell percentages. Additionally, some derivatives showed remarkable anticholinesterase activity, suggesting a potential in treating diseases associated with neurotransmitter dysfunction (Turan-Zitouni et al., 2018).
Carbonic Anhydrase Inhibition
Another significant application is the inhibition of carbonic anhydrase (CA) enzymes, particularly tumor-associated isozyme IX. Halogenated sulfonamide derivatives, including those structurally related to the compound of interest, have shown potent inhibition of CA IX. These findings suggest a potential application in designing antitumor agents by targeting CA IX, an enzyme involved in tumorigenesis and tumor progression (Ilies et al., 2003).
Enzyme Inhibition for Therapeutic Applications
Research into derivatives of N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide has also extended to investigating their inhibitory effects on lipase and α-glucosidase enzymes. Such studies are crucial in developing therapeutic agents for treating conditions like obesity and diabetes by controlling lipid absorption and glucose metabolism, respectively. Compounds synthesized from related structures have shown promising anti-lipase and anti-α-glucosidase activities, indicating their potential in managing these metabolic disorders (Bekircan et al., 2015).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral potentials of compounds structurally akin to N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide have been explored, revealing their effectiveness against a variety of bacterial and fungal strains. This research avenue is crucial in the quest for new antimicrobial agents in the face of rising antibiotic resistance. Additionally, some derivatives have displayed anti-tobacco mosaic virus activity, highlighting their potential in agricultural applications to protect crops against viral pathogens (Chen et al., 2010).
Propiedades
IUPAC Name |
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O4S2/c1-25-12-7-6-11(17)15-14(12)19-16(26-15)21-20-13(22)8-27(23,24)10-4-2-9(18)3-5-10/h2-7H,8H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYJUMQDNRHZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


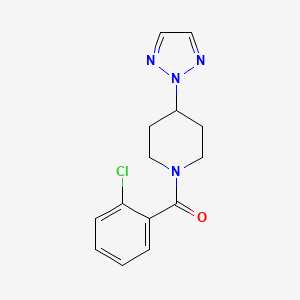
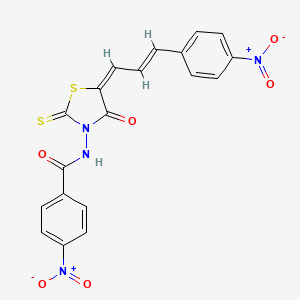
![N-(3,4-dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2748501.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)
![3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748504.png)
![4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2748505.png)

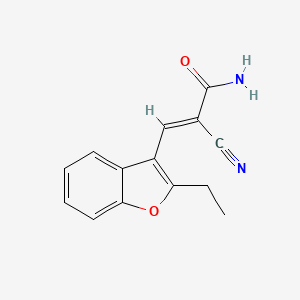
![1-Oxaspiro[4.5]decan-4-amine](/img/structure/B2748512.png)
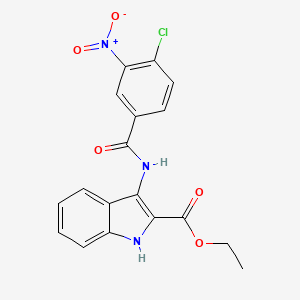
![2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2748515.png)
